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Compound of Interest

Compound Name: Quinoline-2,4(1H,3H)-dione

Cat. No.: B1231767 Get Quote

Spectroscopic Profile of Quinoline-2,4(1H,3H)-
dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Quinoline-
2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry. Due to keto-enol

tautomerism, Quinoline-2,4(1H,3H)-dione can exist in several forms. Spectroscopic evidence,

particularly from Nuclear Magnetic Resonance (NMR) in dimethyl sulfoxide (DMSO) solution,

strongly indicates a predominance of the 4-hydroxyquinolin-2(1H)-one tautomer. The data

presented herein corresponds to this major tautomeric form.

Tautomerism of Quinoline-2,4(1H,3H)-dione
Quinoline-2,4(1H,3H)-dione exists as a mixture of tautomers in equilibrium. The primary forms

are the diketo form (Quinoline-2,4(1H,3H)-dione), and two enol forms: 4-hydroxyquinolin-

2(1H)-one and 2,4-dihydroxyquinoline. The surrounding environment, particularly the solvent,

can influence the position of this equilibrium. In polar aprotic solvents like DMSO, the 4-

hydroxyquinolin-2(1H)-one form is the major species observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Quinoline-2,4(1H,3H)-
dione. The following data is for the predominant 4-hydroxyquinolin-2(1H)-one tautomer.
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¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

Proton Chemical Shift (δ, ppm) Multiplicity

H-3 5.77 s

H-5 7.83 m

H-6 7.16 m

H-7 7.51 m

H-8 7.30 m

N-H 11.18 br s

O-H 12.90 br s

Solvent: DMSO-d₆

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one
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Carbon Chemical Shift (δ, ppm)

C-2 163.57

C-3 98.18

C-4 162.43

C-4a 115.10

C-5 121.04

C-6 122.62

C-7 130.82

C-8 114.95

C-8a 139.13

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

spectrum of 4-hydroxyquinolin-2(1H)-one shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for 4-hydroxyquinolin-2(1H)-one

Functional Group Wavenumber (cm⁻¹) Description

O-H stretch 3360 Broad

N-H stretch ~3200-3000 Broad

C=O stretch (lactam) 1657 Strong

C=C stretch (aromatic) 1508 Medium

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For Quinoline-2,4(1H,3H)-dione (and its tautomers), the expected molecular ion

peak corresponds to its molecular weight.

Table 4: Mass Spectrometry Data for Quinoline-2,4(1H,3H)-dione

Parameter Value

Molecular Formula C₉H₇NO₂

Molecular Weight 161.16 g/mol

Mass of Molecular Ion (M⁺) 145 (as 4-quinolone)

Key Fragmentation Peaks (m/z) 117, 90, 89, 63

Experimental Protocols
The following are general methodologies for the spectroscopic analysis of organic compounds

like Quinoline-2,4(1H,3H)-dione.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay

of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C. The spectral width should cover the expected range for organic molecules (typically 0-

200 ppm).
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then,

the sample spectrum is recorded. The instrument measures the absorption of infrared

radiation by the sample as a function of wavenumber (typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, such as direct insertion probe (for solids) or after separation by Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron

Ionization (EI) is a common method that provides detailed fragmentation patterns.

Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields

the molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizing the Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of

Quinoline-2,4(1H,3H)-dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1231767#spectroscopic-characterization-of-
quinoline-2-4-1h-3h-dione-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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